molecular formula C14H15ClN2O3S B486124 5-Chloro-8-quinolinyl 1-piperidinesulfonate CAS No. 825607-47-4

5-Chloro-8-quinolinyl 1-piperidinesulfonate

Cat. No.: B486124
CAS No.: 825607-47-4
M. Wt: 326.8g/mol
InChI Key: NPYWLDMSMOKTSV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolinyl 1-piperidinesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives .

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolinyl 1-piperidinesulfonate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-quinolinyl 1-piperidinesulfonate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a piperidinesulfonate group makes it a versatile compound for various applications .

Properties

IUPAC Name

(5-chloroquinolin-8-yl) piperidine-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c15-12-6-7-13(14-11(12)5-4-8-16-14)20-21(18,19)17-9-2-1-3-10-17/h4-8H,1-3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYWLDMSMOKTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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